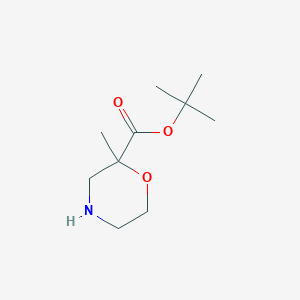

tert-Butyl 2-methylmorpholine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metal-free C3-alkoxycarbonylation

A study by Xie et al. (2019) demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones using carbazates, including tert-butyl carbazate, highlighting a practical protocol for preparing quinoxaline-3-carbonyl compounds. This process, under mild conditions, serves as an eco-friendly method for synthesizing bioactive natural products and synthetic drugs featuring quinoxaline motifs (Xie et al., 2019).

Esterification and Ritter Reaction

Dawar et al. (2011) explored the use of tert-butyl methyl ether for esterification of carboxylic acids, achieving high regioselectivity and yield in a one-pot esterification and Ritter reaction. This study underscores the versatility of tert-butyl compounds in facilitating complex organic transformations (Dawar et al., 2011).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) prepared enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showcasing its utility as a chiral auxiliary in dipeptide synthesis. This highlights the compound's role in the synthesis of enantiomerically pure compounds, a critical aspect in pharmaceutical chemistry (Studer et al., 1995).

Polymerization Processes

Davis and Matyjaszewski (2000) reported on the atom transfer radical polymerization (ATRP) of tert-butyl acrylate, leading to controlled polymerizations and the preparation of block copolymers. This research illustrates the importance of tert-butyl compounds in the development of novel polymeric materials (Davis and Matyjaszewski, 2000).

Nucleophilic Substitutions and Radical Reactions

Jasch, Höfling, and Heinrich (2012) investigated the versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions, indicating their potential as building blocks in synthetic organic chemistry. This underscores the tert-butyl group's utility in facilitating diverse chemical reactions (Jasch et al., 2012).

特性

IUPAC Name |

tert-butyl 2-methylmorpholine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(4)7-11-5-6-13-10/h11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWCUCLTUUFZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)

![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)